REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7])#[CH:2].[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13]>ClCCl>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([N:14]([CH2:15][CH3:16])[CH2:12][CH3:13])=[O:7])#[CH:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
1.49 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added a solution
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
After completion of the stirring, dichloromethane was removed by distillation under reduced pressure and 35 ml of water
|
Type
|
ADDITION
|
Details
|
was added to the resultant residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 35 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether layer was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
CUSTOM
|
Details
|
The resultant crude reaction product
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (Hexane/AcOEt=5/1 to 3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C(=O)N(CC)CC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |